N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
The compound is a derivative of 3,4-dimethoxyphenethylamine , which is an organic compound used in chemical synthesis . The “N-(3,4-dimethoxyphenethyl)” part of the name suggests that it has a 3,4-dimethoxyphenethylamine moiety. The “1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” part suggests that it also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenethyl group would provide aromatic character, while the pyridazine ring would introduce additional ring structures . The carboxamide group would likely participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic ring could undergo electrophilic aromatic substitution, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, with a melting point and boiling point determined by its molecular structure .Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, due to its complex structure, is a significant subject of synthetic chemistry research. Studies focus on its synthesis and the formation of various derivatives, which are explored for their potential biological activities. For instance, research has demonstrated the synthesis of iso-thiazolopyridines, pyridothiazines, and pyridothiazepines from related chemical structures, revealing methods that utilize both conventional chemical techniques and modern microwave-assisted synthesis to enhance yields and reduce reaction times (Youssef, Azab, & Youssef, 2012).
Biological Activity Evaluation
Further research into this compound and its derivatives centers on evaluating their biological activities. Novel compounds containing the dihydropyridazine moiety have been synthesized and assessed for their inhibitory activities against specific targets such as c-Met kinase, displaying moderate to good antitumor activities against various cancer cell lines (Liu et al., 2020). This indicates the potential therapeutic applications of these compounds in cancer treatment.
Antimicrobial and Antifungal Agents
Compounds derived from dihydropyridazine have been tested for antimicrobial bioactivity against different types of Gram-positive and Gram-negative strains, and for antifungal activity, showcasing promising results. For example, specific derivatives displayed significant antimicrobial activity, pointing towards the utility of these compounds in developing new antimicrobial agents (Othman & Hussein, 2020).
Antioxidant Properties
Research also extends to the antioxidant properties of dihydropyridazine derivatives. Some studies focus on synthesizing and evaluating the antioxidant activities of novel compounds, which could serve as a basis for developing treatments for diseases caused by oxidative stress (El-Sehrawi et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-19-15(20)7-5-12(18-19)16(21)17-9-8-11-4-6-13(22-2)14(10-11)23-3/h4-7,10H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLLPUTRZFBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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